molecular formula C11H10N2O B12586331 2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- CAS No. 647841-44-9

2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)-

Cat. No.: B12586331
CAS No.: 647841-44-9
M. Wt: 186.21 g/mol
InChI Key: CKJQNQVQKCUEJD-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- is an organic compound that features a seven-membered ring with three conjugated double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- typically involves the reaction of 2,4,6-Cycloheptatrien-1-one with 1H-pyrrole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial equipment may be employed to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary, but they often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tropone (2,4,6-Cycloheptatrien-1-one): A structurally similar compound with a seven-membered ring and a ketone group.

    Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Similar to tropone but with an additional hydroxyl group.

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-(1H-pyrrol-1-ylamino)- is unique due to the presence of the pyrrole moiety, which imparts different chemical properties and potential biological activities compared to its analogs

Properties

CAS No.

647841-44-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(pyrrol-1-ylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C11H10N2O/c14-11-7-3-1-2-6-10(11)12-13-8-4-5-9-13/h1-9H,(H,12,14)

InChI Key

CKJQNQVQKCUEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=O)C=C1)NN2C=CC=C2

Origin of Product

United States

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